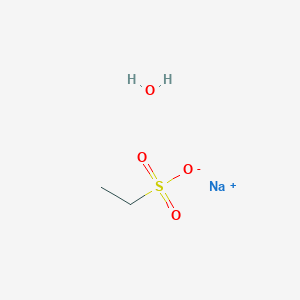
Benzylammonium iodide
Overview
Description
Benzylammonium iodide, also known as phenylmethylamine iodide, is a chemical compound with the molecular formula C7H10IN. It is a white crystalline powder that is primarily used as a precursor in the synthesis of two-dimensional layered lead/tin halide perovskites. These perovskites are of particular interest in the field of hybrid organic-inorganic semiconductors for thin-film photovoltaic and light-emitting diode applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylammonium iodide can be synthesized through the reaction of benzylamine with hydroiodic acid. The reaction typically involves the following steps:
- Dissolution of benzylamine in an appropriate solvent such as ethanol.
- Addition of hydroiodic acid to the solution.
- Crystallization of this compound from the reaction mixture by cooling and filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form benzylammonium nitrate or reduction to form benzylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents such as nitric acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products include various benzylammonium salts.
Oxidation Reactions: Benzylammonium nitrate.
Reduction Reactions: Benzylamine
Scientific Research Applications
Benzylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for the development of high-efficiency solar cells and light-emitting diodes.
Biology: It is used in the study of ion exchange membranes and their applications in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of perovskite solar cells and fuel cells, contributing to advancements in renewable energy technologies
Mechanism of Action
The mechanism of action of benzylammonium iodide primarily involves its role as a precursor in the formation of perovskite structures. In perovskite solar cells, this compound helps in the formation of a stable crystal structure, which enhances the efficiency and stability of the solar cells. The molecular targets include the lead or tin halide framework, where benzylammonium ions help in stabilizing the perovskite lattice .
Comparison with Similar Compounds
- Phenylmethylamine bromide
- Phenylmethylamine chloride
- Phenethylammonium iodide
Comparison: Benzylammonium iodide is unique due to its specific role in the formation of two-dimensional layered perovskites. Compared to phenylmethylamine bromide and chloride, the iodide variant provides better stability and efficiency in perovskite solar cells. Phenethylammonium iodide, while similar, has different structural properties that affect the overall performance of the perovskite materials .
Properties
IUPAC Name |
benzylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYMCMRUGLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




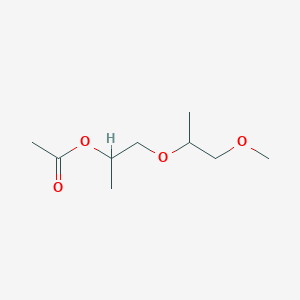
![Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-](/img/structure/B8034451.png)
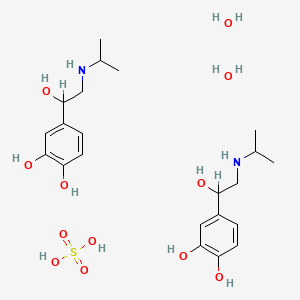
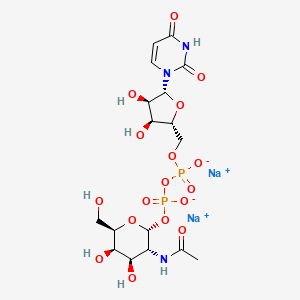
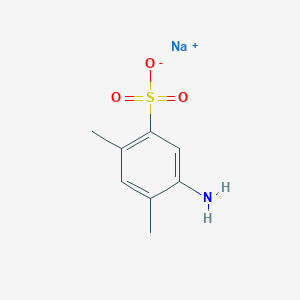
![sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8034473.png)
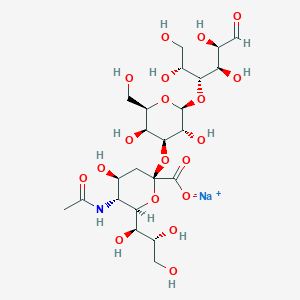
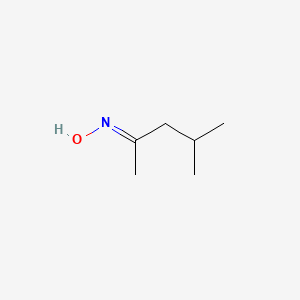
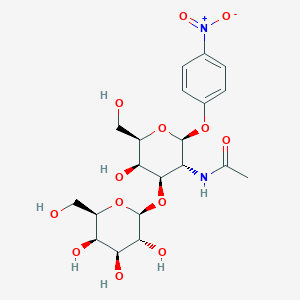
![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
